molecular formula C15H24O4S B14645430 2-Hydroxy-5-nonylbenzene-1-sulfonic acid CAS No. 56396-93-1

2-Hydroxy-5-nonylbenzene-1-sulfonic acid

Cat. No.: B14645430
CAS No.: 56396-93-1
M. Wt: 300.4 g/mol
InChI Key: DMXYMVLXLNDNRG-UHFFFAOYSA-N
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Description

2-Hydroxy-5-nonylbenzenesulfonic acid is an organic compound belonging to the class of hydroxybenzenesulfonic acids. It is characterized by a benzene ring substituted with a hydroxyl group at the second position and a nonyl group at the fifth position, along with a sulfonic acid group. This compound is known for its surfactant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-5-nonylbenzenesulfonic acid typically involves the sulfonation of 2-hydroxy-5-nonylbenzene. The reaction is carried out using sulfur trioxide (SO₃) in the presence of a suitable solvent such as dichloromethane. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the sulfonation process.

Industrial Production Methods

In industrial settings, the production of 2-hydroxy-5-nonylbenzenesulfonic acid is scaled up using continuous flow reactors. This method ensures consistent product quality and efficient heat management. The raw materials, including 2-hydroxy-5-nonylbenzene and sulfur trioxide, are fed into the reactor, and the product is continuously collected and purified.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-nonylbenzenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The sulfonic acid group can be reduced to a sulfonate group under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are used for nitration and sulfonation reactions, respectively.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Sulfonates and other reduced forms.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

2-Hydroxy-5-nonylbenzenesulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in the study of membrane proteins and other biological molecules due to its surfactant properties.

    Medicine: Investigated for its potential use in drug delivery systems and as an active ingredient in pharmaceutical formulations.

    Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents.

Mechanism of Action

The mechanism of action of 2-hydroxy-5-nonylbenzenesulfonic acid is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is exploited in various applications, including emulsification, solubilization, and dispersion of compounds.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-5-methylbenzenesulfonic acid
  • 2-Hydroxy-5-ethylbenzenesulfonic acid
  • 2-Hydroxy-5-propylbenzenesulfonic acid

Uniqueness

2-Hydroxy-5-nonylbenzenesulfonic acid is unique due to its longer nonyl chain, which enhances its hydrophobic interactions compared to shorter alkyl chain derivatives. This makes it particularly effective in applications requiring strong surfactant properties.

Properties

CAS No.

56396-93-1

Molecular Formula

C15H24O4S

Molecular Weight

300.4 g/mol

IUPAC Name

2-hydroxy-5-nonylbenzenesulfonic acid

InChI

InChI=1S/C15H24O4S/c1-2-3-4-5-6-7-8-9-13-10-11-14(16)15(12-13)20(17,18)19/h10-12,16H,2-9H2,1H3,(H,17,18,19)

InChI Key

DMXYMVLXLNDNRG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC(=C(C=C1)O)S(=O)(=O)O

Origin of Product

United States

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